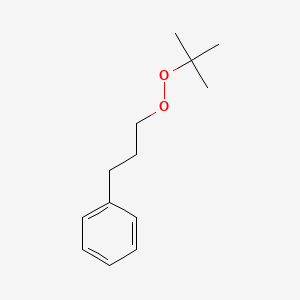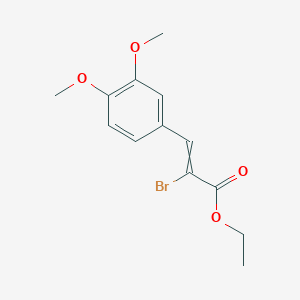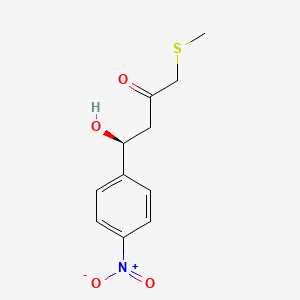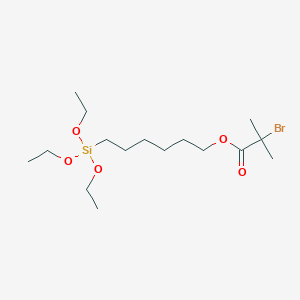![molecular formula C22H29NO4S B14236244 Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester CAS No. 253426-66-3](/img/structure/B14236244.png)
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is a chemical compound with the molecular formula C22H29NO4S This compound is known for its unique structural features, which include a carbamic acid moiety, a phenylsulfonyl group, and a phenylmethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester typically involves the reaction of 1-(phenylsulfonyl)octylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives.
Applications De Recherche Scientifique
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The overall mechanism may involve multiple pathways, including modulation of signaling cascades and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [1-(phenylsulfonyl)hexyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)decyl]-, phenylmethyl ester
- Carbamic acid, [1-(phenylsulfonyl)octyl]-, methyl ester
Uniqueness
Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The length of the octyl chain and the presence of the phenylmethyl ester group differentiate it from other similar compounds, potentially leading to unique applications and properties.
Propriétés
Numéro CAS |
253426-66-3 |
|---|---|
Formule moléculaire |
C22H29NO4S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
benzyl N-[1-(benzenesulfonyl)octyl]carbamate |
InChI |
InChI=1S/C22H29NO4S/c1-2-3-4-5-12-17-21(28(25,26)20-15-10-7-11-16-20)23-22(24)27-18-19-13-8-6-9-14-19/h6-11,13-16,21H,2-5,12,17-18H2,1H3,(H,23,24) |
Clé InChI |
RDMWKLGZGNBVKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)


![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)

![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
